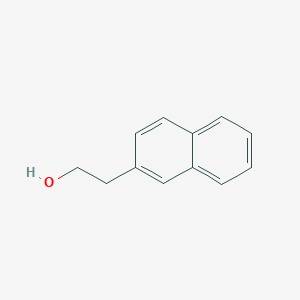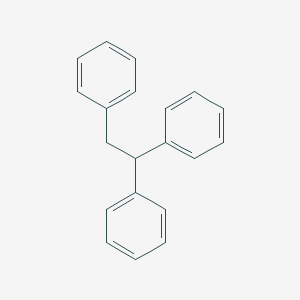
1,1,2-Triphenylethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Triphenylethane, also known as TPE, is a chemical compound that belongs to the class of triarylmethanes. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. TPE has been extensively studied due to its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
作用機序
The mechanism of action of 1,1,2-Triphenylethane is not fully understood, but it is believed to act as a reversible inhibitor of enzymes that play a crucial role in the biosynthesis of various biomolecules such as lipids, proteins, and nucleic acids. 1,1,2-Triphenylethane is also known to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs.
生化学的および生理学的効果
Several studies have reported the biochemical and physiological effects of 1,1,2-Triphenylethane. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 1,1,2-Triphenylethane has also been reported to possess antimicrobial activity against various pathogenic bacteria and fungi. In addition, 1,1,2-Triphenylethane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of using 1,1,2-Triphenylethane in laboratory experiments is its high purity and stability, which makes it easy to handle and store. 1,1,2-Triphenylethane is also readily available and relatively inexpensive compared to other organic compounds. However, 1,1,2-Triphenylethane has limited solubility in water, which can make it challenging to use in aqueous solutions. Additionally, 1,1,2-Triphenylethane can be toxic at high concentrations, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research and development of 1,1,2-Triphenylethane. One potential application is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 1,1,2-Triphenylethane can also be used as a building block for the synthesis of new materials with unique properties, such as organic semiconductors and photovoltaic devices. Further research is needed to fully understand the mechanism of action of 1,1,2-Triphenylethane and its potential applications in various fields.
合成法
The synthesis of 1,1,2-Triphenylethane can be achieved through several methods, including Friedel-Crafts alkylation, McMurry coupling, and oxidative coupling. The most commonly used method is the McMurry coupling reaction, which involves the use of titanium tetrachloride and reducing agents such as sodium or magnesium to produce 1,1,2-Triphenylethane.
科学的研究の応用
1,1,2-Triphenylethane has been widely used in scientific research due to its unique physical and chemical properties. It has been extensively studied for its applications in the field of materials science, where it is used as a building block for the synthesis of various organic materials, including liquid crystals, polymers, and dyes.
特性
CAS番号 |
1520-42-9 |
|---|---|
製品名 |
1,1,2-Triphenylethane |
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC名 |
1,2-diphenylethylbenzene |
InChI |
InChI=1S/C20H18/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChIキー |
KIIBETRYVBIAOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
その他のCAS番号 |
1520-42-9 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



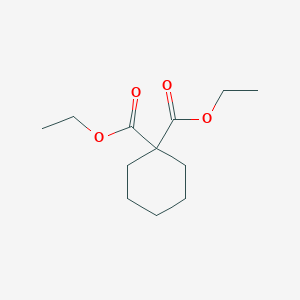
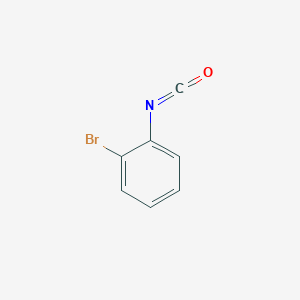

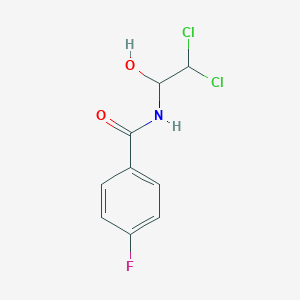
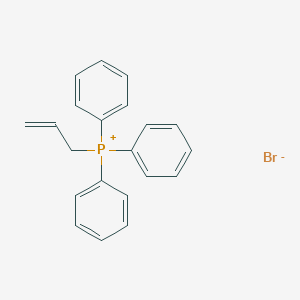
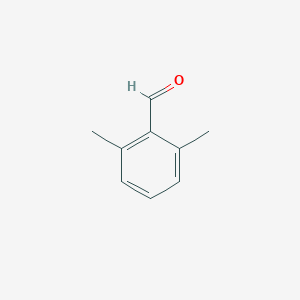
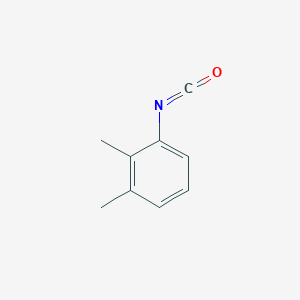
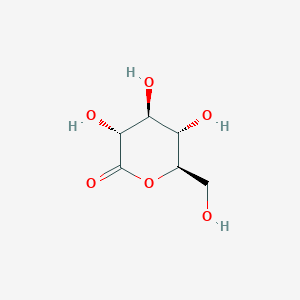
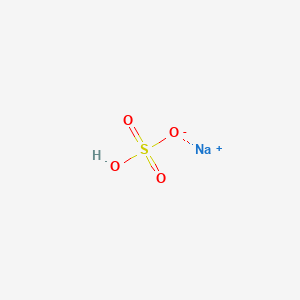
![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)
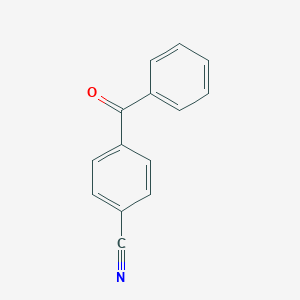
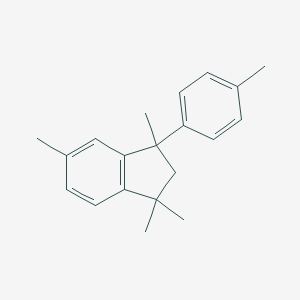
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
